molecular formula C15H15ClN2O4S B13366132 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13366132
M. Wt: 354.8 g/mol
InChI Key: MIJSDNYZPDRPET-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a chloro-methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-4-methylphenyl to introduce the chloro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and chloro-methoxy-methylphenyl groups allows for versatile applications in various fields .

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C15H15ClN2O4S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)18-12-6-4-3-5-10(12)15(17)19/h3-8,18H,1-2H3,(H2,17,19)

InChI Key

MIJSDNYZPDRPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC

Origin of Product

United States

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